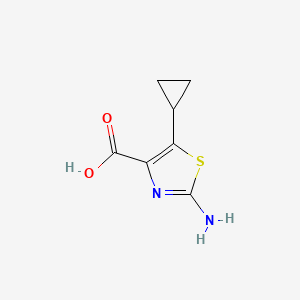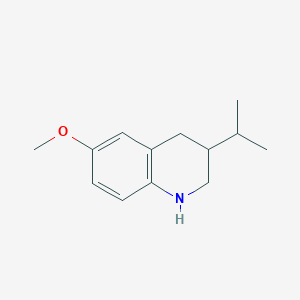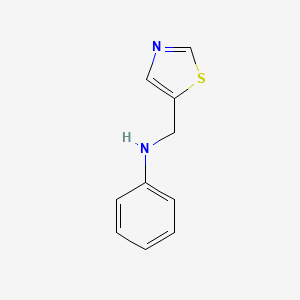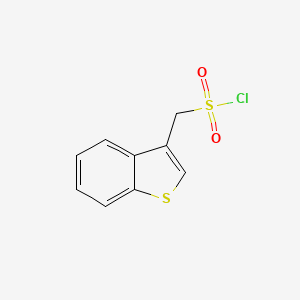
2-(2-Aminoethoxy)-N-(4-iodophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethoxy)-N-(4-iodophenyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminoethoxy group and an iodophenyl group attached to an acetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethoxy)-N-(4-iodophenyl)acetamide typically involves the reaction of 4-iodoaniline with ethylene oxide to form 2-(4-iodophenyl)ethanolamine. This intermediate is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminoethoxy)-N-(4-iodophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon.
Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of the aminoethoxy group.
Reduction: Phenyl derivatives.
Substitution: Compounds with substituted functional groups in place of the iodine atom.
Applications De Recherche Scientifique
2-(2-Aminoethoxy)-N-(4-iodophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(2-Aminoethoxy)-N-(4-iodophenyl)acetamide exerts its effects is primarily through its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological macromolecules, while the iodophenyl group can participate in halogen bonding. These interactions can influence the activity of enzymes, receptors, and other proteins, thereby modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Aminoethoxy)-N-(4-bromophenyl)acetamide
- 2-(2-Aminoethoxy)-N-(4-chlorophenyl)acetamide
- 2-(2-Aminoethoxy)-N-(4-fluorophenyl)acetamide
Uniqueness
Compared to its analogs, 2-(2-Aminoethoxy)-N-(4-iodophenyl)acetamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and interaction profiles. The larger atomic radius and higher polarizability of iodine compared to other halogens can lead to stronger halogen bonding and different pharmacokinetic properties.
Propriétés
Formule moléculaire |
C10H13IN2O2 |
|---|---|
Poids moléculaire |
320.13 g/mol |
Nom IUPAC |
2-(2-aminoethoxy)-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C10H13IN2O2/c11-8-1-3-9(4-2-8)13-10(14)7-15-6-5-12/h1-4H,5-7,12H2,(H,13,14) |
Clé InChI |
MWLJOIQRTNGVPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)COCCN)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13240783.png)



![Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate](/img/structure/B13240818.png)
![Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate](/img/structure/B13240836.png)



![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13240847.png)

